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Compound of Interest

Compound Name: Dtpd-Q

Cat. No.: B15562341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N,N'-

di-o-tolyl-p-phenylenediamine quinone (Dtpd-Q) and its analogs, with a focus on their acute

toxicity. The information presented herein is intended to inform future research and the

development of safer alternatives to currently used p-phenylenediamine (PPD) antioxidants,

which are precursors to these quinone derivatives.

Comparative Toxicity Data
A critical aspect of the structure-activity relationship of PPD-quinone analogs is their acute

toxicity to aquatic organisms. The following table summarizes the 96-hour median lethal

concentration (LC50) of Dtpd-Q and its analogs in the rainbow trout (Oncorhynchus mykiss).

This data highlights a significant discovery: while N-(1,3-dimethylbutyl)-N'-phenyl-p-

phenylenediamine quinone (6PPD-Q) is highly toxic, other analogs, including Dtpd-Q, exhibit

markedly lower toxicity under the tested conditions.[1][2]
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Compound Structure
96-hour LC50 (µg/L) in
Rainbow Trout

6PPD-Q

N-(1,3-dimethylbutyl)-N'-

phenyl-p-phenylenediamine

quinone

0.35

Dtpd-Q
N,N'-di-o-tolyl-p-

phenylenediamine quinone
> 50

DPPD-Q
N,N'-diphenyl-p-

phenylenediamine quinone
> 50

IPPD-Q
N-isopropyl-N'-phenyl-p-

phenylenediamine quinone
> 50

CPPD-Q
N-cyclohexyl-N'-phenyl-p-

phenylenediamine quinone
> 50

HPPD-Q
N-heptyl-N'-phenyl-p-

phenylenediamine quinone
> 50

77PD-Q
N,N'-bis(1,4-dimethylpentyl)-p-

phenylenediamine quinone
> 50

Key Observations in Structure-Toxicity Relationship
The data reveals a stark difference in toxicity based on the substituent groups attached to the

p-phenylenediamine quinone core. The high toxicity of 6PPD-Q is attributed to its specific N-

(1,3-dimethylbutyl) side chain. In contrast, analogs with aromatic (Dtpd-Q, DPPD-Q) or other

alkyl (IPPD-Q, CPPD-Q, HPPD-Q, 77PD-Q) substituents did not exhibit acute toxicity at

concentrations up to 50 µg/L.[1][2] This suggests that the structural configuration of the side

chain is a critical determinant of the toxicological profile of these compounds.

Experimental Protocols
The following methodologies were employed in the key experiments that form the basis of the

comparative data presented.
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Synthesis of p-Phenylenediamine-Quinones
The synthesis of symmetric PPD-quinones like Dtpd-Q and DPPD-Q was achieved through

concurrent Michael additions of benzoquinone with the corresponding amine (o-toluidine for

Dtpd-Q and aniline for DPPD-Q) under reflux conditions. The resulting products were then

isolated via filtration.

For asymmetric PPD-quinones, a sequential Michael addition and oxidation process was used.

Initially, 2-anilino-1,4-benzoquinone was synthesized. This intermediate was then reacted with

the respective alkylamines to generate the final PPD-quinone products, which were

subsequently purified using column chromatography.[1]

In Vivo Acute Toxicity Assessment in Rainbow Trout
Juvenile rainbow trout (Oncorhynchus mykiss) were used for the 96-hour acute toxicity tests.

The experiments were conducted as static-renewal tests. Fish were exposed to a range of

concentrations of the different PPD-quinone analogs. The test solutions were renewed every

24 hours to maintain the desired exposure concentrations. Mortalities were recorded at 24, 48,

72, and 96 hours. The 96-hour LC50 values were then calculated based on the observed

mortality data.

Structure-Toxicity Relationship Overview
The following diagram illustrates the structural differences between the highly toxic 6PPD-Q

and the non-toxic Dtpd-Q, highlighting the key side chains that dictate their toxicity.

Caption: Structural comparison of a toxic vs. a non-toxic PPD-quinone analog.

Proposed Toxicity Mechanism
While the precise mechanisms are still under investigation, the toxicity of certain PPD-quinones

is thought to involve metabolic activation. Studies have shown that 6PPD-Q is metabolized to

hydroxylated derivatives. It is hypothesized that the specific structure of the 6PPD-Q side chain

leads to the formation of toxic metabolites that are not produced by other, non-toxic analogs.

The following workflow illustrates a potential pathway from the parent compound to the

observed toxic effects.
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Caption: Proposed metabolic pathway influencing the toxicity of PPD-quinone analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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